

Application Notes and Protocols for FFN270 Hydrochloride in Vivo Studies

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Compound of Interest

Compound Name: *FFN270 hydrochloride*

Cat. No.: *B11937197*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of **FFN270 hydrochloride**, a fluorescent false neurotransmitter for imaging noradrenergic systems.

Introduction

FFN270 hydrochloride is a fluorescent tracer of norepinephrine, acting as a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This dual-transporter activity allows FFN270 to selectively label noradrenergic neurons and their synaptic vesicles.[2] Upon neuronal activation, the release of FFN270 from these vesicles can be visualized using advanced imaging techniques such as two-photon microscopy, enabling the study of noradrenergic synaptic activity in intact neuronal circuits in vivo.[2] FFN270 exhibits excitation maxima at approximately 320 nm and 365 nm, with an emission maximum at 475 nm, and its fluorescence is pH-sensitive.[2][3]

Product Information

Chemical Properties

Property	Value
Chemical Name	3-(2-Aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one hydrochloride
Molecular Formula	C ₁₁ H ₁₀ FN ₃ O ₃ ·HCl
Molecular Weight	259.66 g/mol
Appearance	Solid
Solubility	Soluble in DMSO
Storage	Store at -20°C, protected from light

Spectral Properties

Property	Wavelength (nm)
Excitation Maxima	~320 and ~365
Emission Maximum	~475

In Vivo Administration Data

Quantitative pharmacokinetic and biodistribution data for **FFN270 hydrochloride** are not extensively available in the public literature. The following tables provide available data for FFN270 and representative data for other fluorescent tracers to guide experimental design.

Recommended In Vivo Dosages and Administration Routes

Animal Model	Application	Administration Route	Dose	Vehicle	Reference
Mouse	In vivo imaging of noradrenergic axons	Intracortical injection	100 pmol	Not specified	[2]
Mouse	Stimulation of FFN270 release	Intraperitoneal (i.p.) injection of amphetamine	1 mg/kg and 10 mg/kg	Saline	[2] [4]

Pharmacokinetic Parameters (Representative Data for Fluorescent Tracers)

Specific pharmacokinetic data for FFN270 is not currently available. The table below presents representative data for other fluorescent imaging agents to provide a general understanding of their in vivo behavior.[\[5\]](#)

Parameter	Representative Value	Notes
Half-life ($t_{1/2}$)	Varies widely (minutes to hours)	Dependent on the specific tracer's chemical properties and clearance mechanisms.
Clearance (CL)	Varies	Primarily renal and/or hepatobiliary clearance is expected for small molecule fluorescent tracers.
Volume of Distribution (Vd)	Varies	Influenced by tissue permeability and binding.

Biodistribution (Representative Data for Fluorescent Tracers)

FFN270 is designed to label noradrenergic projections in the brain.^[2] Comprehensive whole-body biodistribution studies for FFN270 are not publicly available. The following provides a qualitative description and representative data for other fluorescent tracers.

Organ/Tissue	FFN270 Distribution (Qualitative)	Representative Fluorescent Tracer Distribution (%ID/g)
Brain	Labels noradrenergic axons in areas like the barrel cortex. ^[2]	Varies depending on blood-brain barrier permeability.
Liver	Not specified	Often shows high accumulation due to metabolism and clearance.
Kidney	Not specified	Can show significant accumulation for renally cleared tracers.
Spleen	Not specified	May show accumulation as part of the reticuloendothelial system.
Lungs	Not specified	Generally low, unless specific targeting or nanoparticle formulation.
Heart	Not specified	Generally low.

Toxicity Data

Specific toxicity data (e.g., LD50) for **FFN270 hydrochloride** is not readily available. FFN270 is a coumarin derivative. Studies on other coumarin derivatives have shown that toxicity is dose-dependent, with high doses potentially causing liver and kidney changes in animal models.^[1] ^[6] It is recommended to perform dose-response studies to determine the optimal and non-toxic concentration for your specific application.

Experimental Protocols

Preparation of FFN270 Hydrochloride for In Vivo Administration

Materials:

- **FFN270 hydrochloride** solid
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
- Sterile, light-protected microcentrifuge tubes

Procedure:

- Stock Solution Preparation:
 - Allow the **FFN270 hydrochloride** vial to equilibrate to room temperature before opening.
 - Prepare a stock solution by dissolving **FFN270 hydrochloride** in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.6 mg of **FFN270 hydrochloride** in 1 mL of DMSO.
 - Vortex briefly to ensure complete dissolution.
 - Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation (for Intracortical Injection):
 - On the day of the experiment, thaw an aliquot of the **FFN270 hydrochloride** stock solution.
 - Dilute the stock solution to the desired final concentration using sterile saline or aCSF. The final concentration of DMSO should be minimized (ideally <1%) to avoid solvent-induced toxicity.

- For a 100 pmol dose in a 1 μ L injection volume, the final concentration would be 100 μ M. To achieve this from a 10 mM stock, a 1:100 dilution is required.
- Protect the working solution from light until use.

Protocol for In Vivo Two-Photon Imaging of Noradrenergic Axons in Mice

This protocol is adapted from methodologies described for in vivo imaging of fluorescently labeled neurons.^{[7][8][9]}

Materials:

- Anesthetized mouse with a chronically implanted cranial window over the region of interest (e.g., barrel cortex)
- Stereotaxic apparatus
- Micropipette puller
- Glass micropipettes
- Microinjection pump
- Two-photon microscope with a tunable laser
- **FFN270 hydrochloride** working solution (see section 4.1)

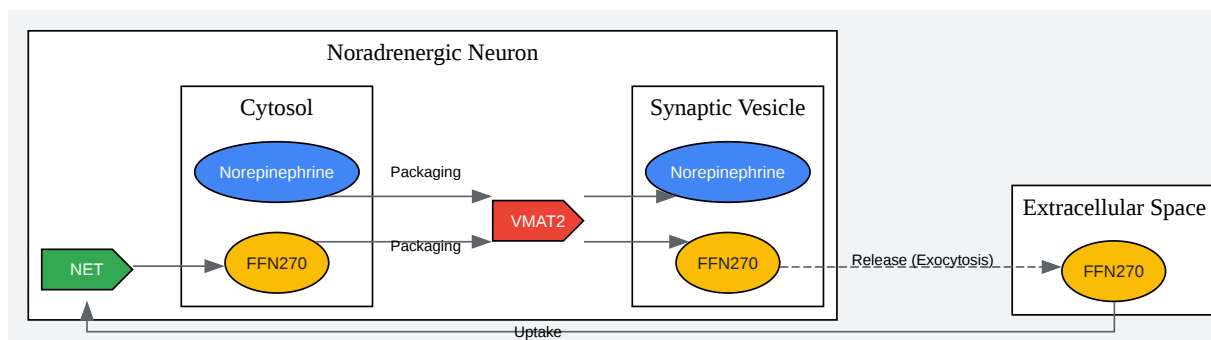
Procedure:

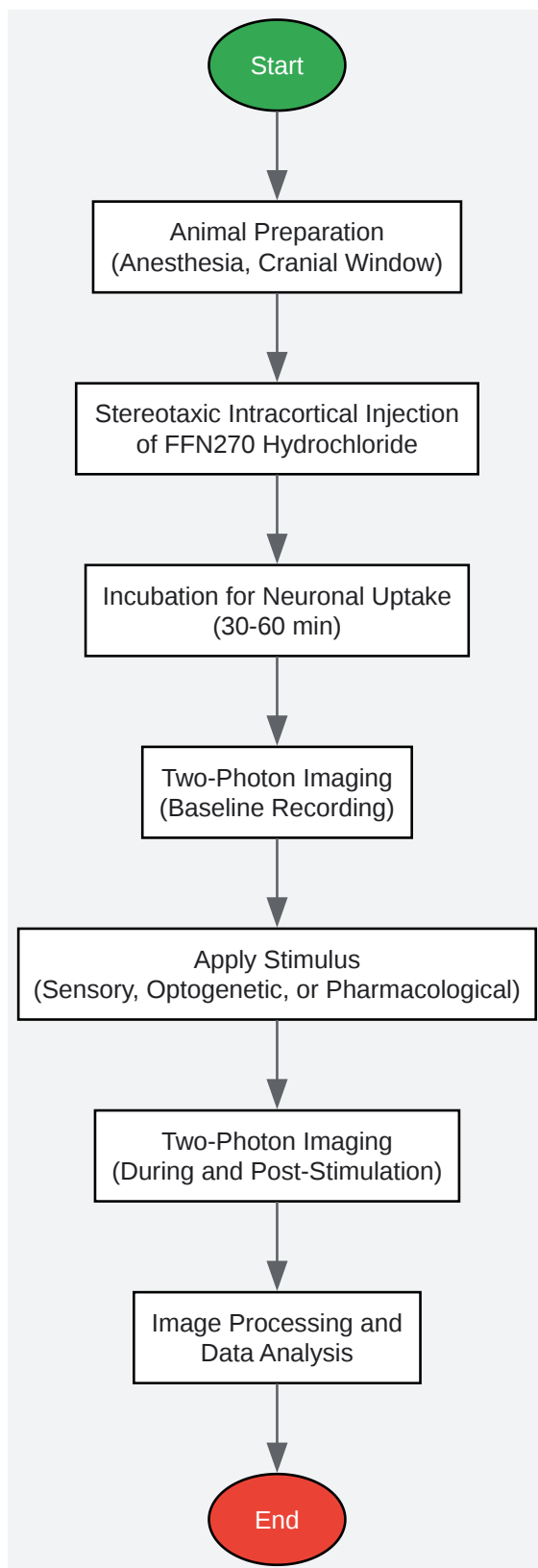
- Animal Preparation:
 - Anesthetize the mouse and place it in a stereotaxic frame. Maintain anesthesia throughout the procedure.
 - Mount the head-fixed mouse on the microscope stage.
- Intracortical Injection of **FFN270 Hydrochloride**:

- Fill a glass micropipette with the **FFN270 hydrochloride** working solution.
- Using the stereotaxic apparatus, carefully insert the micropipette through the cranial window into the desired cortical depth (e.g., 20-100 μm from the brain surface for superficial layers).[2]
- Inject the desired volume of the FFN270 solution (e.g., 1 μL containing 100 pmol) at a slow and steady rate (e.g., 100 nL/min) to minimize tissue damage.
- After injection, leave the micropipette in place for 5-10 minutes to allow for diffusion and minimize backflow upon retraction.
- Slowly withdraw the micropipette.
- Two-Photon Imaging:
 - Allow sufficient time for neuronal uptake and labeling (e.g., 30-60 minutes).
 - Set the two-photon laser to an appropriate excitation wavelength for FFN270 (e.g., ~730 nm, which is double the ~365 nm excitation peak). The optimal wavelength should be determined empirically.
 - Acquire images of the labeled noradrenergic axons. Z-stacks can be collected to visualize the three-dimensional structure of the axons.
 - For dynamic studies of neurotransmitter release, acquire time-lapse images before, during, and after stimulation (e.g., sensory stimulation or optogenetic activation).
- Data Analysis:
 - Analyze the acquired images to quantify changes in fluorescence intensity, which can be correlated with FFN270 release.
 - Image processing software can be used to measure the number and brightness of fluorescent puncta, representing synaptic vesicles.

Signaling Pathways and Workflows

FFN270 Uptake and Release Pathway





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